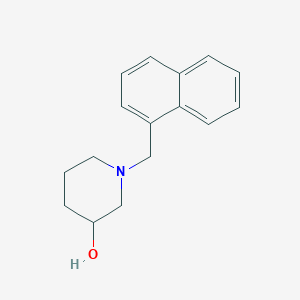![molecular formula C17H19NOS B5151562 2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioamide derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects are currently being studied to better understand its potential in various fields.
Mecanismo De Acción
2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide has been shown to inhibit the activity of certain enzymes, including histone deacetylases and chitinases, which are involved in various cellular processes. This inhibition can lead to changes in gene expression and protein function, which may have therapeutic implications in diseases such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide in lab experiments include its high purity and stability, as well as its ability to selectively target specific enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide include its use as a tool for studying protein-protein interactions, its potential as a drug target for cancer therapy, and its use in the development of novel treatments for neurological disorders. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis and purification methods.
Métodos De Síntesis
2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide can be synthesized through a variety of methods, including the reaction of 4-methylphenyl isothiocyanate with N-(1-phenylethyl)acetamide in the presence of a base, or the reaction of 4-methylphenylthioacetic acid with N-(1-phenylethyl)acetamide in the presence of a coupling reagent. These methods have been optimized for high yields and purity, and the resulting 2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide can be used in a variety of applications.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide has been studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its potential applications include its use as a drug target for cancer therapy, as a tool for studying protein-protein interactions, and as a potential treatment for neurological disorders.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-8-10-16(11-9-13)20-12-17(19)18-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLMPTXKIGLDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644696 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-Phenyl-ethyl)-2-p-tolylsulfanyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)


![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
![N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)

![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151550.png)